molecular formula C16H14Cl2N2O3 B2616955 Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate CAS No. 1259048-41-3

Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate

Cat. No. B2616955
CAS RN: 1259048-41-3
M. Wt: 353.2
InChI Key: SPMNCAHWDOEEDC-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate, commonly known as MCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCP is a synthetic compound that belongs to the class of pyridine derivatives and has been extensively studied for its biological and chemical properties.

Mechanism of Action

The mechanism of action of MCP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. MCP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MCP has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. The exact mechanism of action of MCP is still under investigation, and further research is needed to fully understand its biological effects.
Biochemical and Physiological Effects:
MCP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that MCP has anti-inflammatory, anti-cancer, and anti-bacterial properties. MCP has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to induce apoptosis in cancer cells. In vivo studies have shown that MCP has analgesic and anti-inflammatory effects in animal models of inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MCP in lab experiments is its high purity and stability. MCP can be easily synthesized and purified to obtain a high yield and purity. Another advantage of using MCP is its versatility, as it can be used in a wide range of applications, including medicinal chemistry, biochemistry, and materials science. However, one of the limitations of using MCP in lab experiments is its cost, as it is a synthetic compound that can be expensive to produce in large quantities.

Future Directions

There are several future directions for research on MCP. One area of research is the development of novel MCP derivatives with enhanced biological activity and specificity. Another area of research is the investigation of the mechanism of action of MCP and its derivatives, to better understand their biological effects. Additionally, MCP could be used as a starting material for the synthesis of novel materials with unique properties, such as conducting polymers and metal-organic frameworks. Finally, MCP could be investigated for its potential applications in drug delivery and nanomedicine, due to its unique chemical and physical properties.

Synthesis Methods

The synthesis of MCP involves the reaction of 2-chlorobenzoyl chloride with 3-amino-6-chloropyridine to form 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)amino]propanoic acid. This intermediate is then converted to MCP by reacting it with methyl formate in the presence of a base. The synthesis of MCP is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.

Scientific Research Applications

MCP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MCP has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In biochemistry, MCP has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, MCP has been used as a precursor for the synthesis of novel materials with unique properties.

properties

IUPAC Name

methyl 3-(2-chlorophenyl)-3-[(6-chloropyridine-3-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-23-15(21)8-13(11-4-2-3-5-12(11)17)20-16(22)10-6-7-14(18)19-9-10/h2-7,9,13H,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMNCAHWDOEEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate

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